molecular formula C10H14N4 B15260654 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B15260654
M. Wt: 190.25 g/mol
InChI Key: OTMTWJAHCPTHLX-UHFFFAOYSA-N
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Description

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolopyrimidines.

Scientific Research Applications

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
  • 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
  • N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide

Uniqueness

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolopyrimidine core is a versatile scaffold that can be functionalized in various ways, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-methyl-N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c1-6(2)12-10-8-4-5-11-9(8)13-7(3)14-10/h4-6H,1-3H3,(H2,11,12,13,14)

InChI Key

OTMTWJAHCPTHLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)NC(C)C

Origin of Product

United States

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